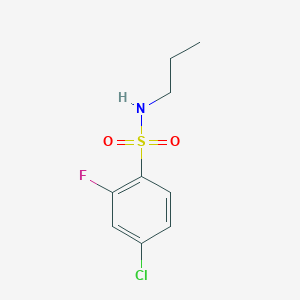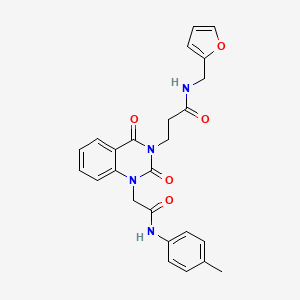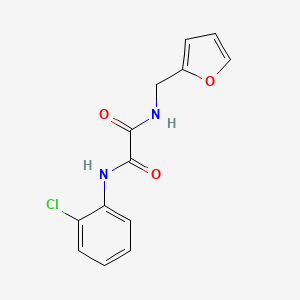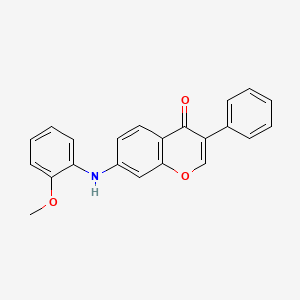
4-chloro-2-fluoro-N-propylbenzène-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₁ClFNO₂S and a molecular weight of 251.71 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms.
Applications De Recherche Scientifique
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.
Industrial Production Methods
Industrial production of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing chlorine or fluorine.
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Mécanisme D'action
The mechanism of action of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-fluorobenzene-1-sulfonamide
- 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide
- 4-chloro-2-fluoro-N-ethylbenzene-1-sulfonamide
Uniqueness
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the propyl group
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZMNYGMMWSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2474921.png)
![Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B2474922.png)
![3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2474923.png)
![Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2474924.png)
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2474925.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate](/img/structure/B2474928.png)
![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2474931.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2474940.png)


